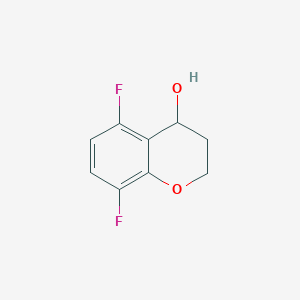

5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Description

5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a fluorinated benzopyran derivative with notable stereochemical and structural features. Its molecular formula is C₉H₈F₂O₂ (molecular weight: 186.16 g/mol) . The compound exists in enantiomeric forms:

- (4S)-enantiomer: CAS 1568046-69-4, available commercially from American Elements in high purity grades (99%–99.999%) for life science research .

- (4R)-enantiomer: CAS 1568200-77-0 and 889939-58-6 (discontinued) .

Key structural characteristics include:

- A benzopyran core with a hydroxyl group at position 2.

- Stereogenic center at position 4, influencing interactions with biological targets .

Synthesis involves chiral HPLC for enantiomer separation and structural confirmation via NMR, X-ray diffraction, and ECD spectroscopy .

Properties

IUPAC Name |

5,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7,12H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENNDZVXBNBEBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the reduction of 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one. This reduction can be achieved using asymmetric reduction reactions in the presence of ketoreductase, coenzyme, and a coenzyme circulating system . The ketoreductase used can be from the short-chain dehydrogenases/reductases family (SDR), medium-chain dehydrogenases/reductase (MDR), or aldo-keto reductase (AKR).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one.

Reduction: As mentioned earlier, the reduction of 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one yields this compound.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Asymmetric reduction can be carried out using ketoreductase enzymes.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

Oxidation: 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one.

Reduction: this compound.

Substitution: Various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme activity and inhibition.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzopyran Derivatives

(4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

- Structure : Lacks the 5-fluoro substituent (C₉H₉FO₂, MW 168.17 g/mol).

- Synthesis : Confirmed via X-ray crystallography (CAS 1270289-89-8) .

5,7-Dihydroxy-4'-methoxy-8-methylflavanone

Heterocyclic Analogs

7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine-Pyrimidine Conjugates

- Structure : Benzoxazine core (vs. benzopyran) with pyrimidine conjugates.

- Key Insight : Fluorine position (7,8 vs. 5,8) and heterocycle type (benzoxazine vs. benzopyran) critically influence bioactivity .

(4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine

- Structure: Hydroxyl group replaced with amine (C₉H₈F₂NO).

Comparative Analysis: Structural and Functional Insights

Physicochemical Properties

| Compound | Molecular Formula | MW (g/mol) | Fluorine Positions | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|---|

| 5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | C₉H₈F₂O₂ | 186.16 | 5,8 | -OH (4) | 1.8–2.2 |

| (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol | C₉H₉FO₂ | 168.17 | 8 | -OH (4) | 1.2–1.6 |

| 5,7-Dihydroxy-4'-methoxy-8-methylflavanone | C₁₇H₁₆O₅ | 300.30 | None | -OCH₃, -CH₃, -OH | 0.5–1.0 |

| 7,8-Difluoro-benzoxazine-pyrimidine conjugate | C₁₅H₁₂F₂N₂O₂ | 296.27 | 7,8 | Pyrimidine conjugate | 2.0–2.5 |

*LogP estimated using fragment-based methods.

Biological Activity

5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, also known as (4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-ol, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8F2O2

- Molecular Weight : 186.15 g/mol

- CAS Number : 1568200-77-0

- Appearance : Powder

- Storage Temperature : 4 °C

Biological Activity Overview

Research indicates that benzopyran derivatives exhibit a variety of biological activities, including:

- Antitumor Activity : Several studies have shown that benzopyran compounds can inhibit cancer cell proliferation. For example, certain derivatives demonstrated cytotoxicity against various cancer cell lines with IC50 values ranging from 0.7 to 14.0 µM .

- Antibacterial Effects : Benzopyran compounds have been reported to exhibit significant antibacterial properties. A study revealed that out of 510 isolated benzopyran compounds from marine fungi, a substantial percentage displayed antibacterial activity .

- Anti-inflammatory Properties : Some benzopyran derivatives have been noted for their anti-inflammatory effects. Approximately 7.5% of the benzopyran compounds studied exhibited such properties .

- Enzyme Inhibition : The inhibition of enzymes such as cytochrome P450 and aromatase has been observed in certain benzopyran derivatives, indicating potential applications in pharmacology .

Case Study 1: Antitumor Activity

A study conducted by Wu et al. (2015) investigated the cytotoxic effects of various benzopyran derivatives against cancer cell lines including HL-60 and K562. The results indicated that certain compounds exhibited IC50 values as low as 0.7 µM, suggesting strong antitumor potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 | 0.7 |

| Compound B | K562 | 14.0 |

Case Study 2: Antibacterial Activity

In a comprehensive analysis of marine-derived benzopyrans, it was found that approximately 32.7% exhibited significant antibacterial activity against various strains of bacteria, reinforcing the therapeutic potential of these compounds in treating infections .

Case Study 3: Enzyme Inhibition

Research highlighted that specific benzopyran derivatives effectively inhibited cytochrome P450 isoenzymes with varying potencies. For instance:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound C | CYP1A | 5.3 |

| Compound D | Aromatase | 16.5 |

These findings suggest that the compound may serve as a lead in developing new enzyme inhibitors for therapeutic purposes.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the cytotoxic effects observed in cancer cells may be mediated through oxidative stress induced by ROS .

- Modulation of Signaling Pathways : The inhibition of specific signaling pathways involved in cell proliferation and survival has been implicated in the antitumor effects of benzopyrans .

- Direct Enzyme Interaction : The binding affinity of these compounds to target enzymes like cytochrome P450 suggests a direct mechanism for their inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.